molecular formula C16H18N4O2 B2428836 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1H-indole-2-carboxamide CAS No. 2034563-86-3

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1H-indole-2-carboxamide

Cat. No.: B2428836
CAS No.: 2034563-86-3
M. Wt: 298.346
InChI Key: YTSXAZIGYHKAPX-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1H-indole-2-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, an indole ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the molecule .

Scientific Research Applications

Chemical Reactivity and Synthetic Utility

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-1H-indole-2-carboxamide is related to compounds that have shown diverse reactivity and synthetic utility in organic chemistry. For instance, derivatives of pyrano[3,4-b]indol-3-ones, prepared from similar indole-based compounds, have been explored for Diels–Alder reactivity, leading to carbazole derivatives. These reactions are influenced by steric and electronic effects, which can be manipulated to control regioselectivity and yield various carbazole derivatives, pivotal in the synthesis of natural products and materials with potential biological activities (Moody & Shah, 1988).

Anticancer Potential

Compounds incorporating the pyrazole moiety, such as those closely related to this compound, have been investigated for their potential anticancer properties. Synthesis and cytotoxicity studies of pyrazolo[3,4,5-kl]acridine and indolo[2,3-a]acridine derivatives highlight the promising anticancer activity of these compounds, suggesting their utility in developing novel anticancer agents (Bu et al., 2002).

Agrochemical Applications

The pyrazole carboxamide motif, as found in this compound, is significant in the development of agrochemicals. A study on novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives revealed these compounds exhibit good nematocidal activity against Meloidogyne incognita, highlighting their potential as novel agrochemical agents (Zhao et al., 2017).

Cocrystal Formation and Pharmaceutical Implications

Research into cocrystals involving pyrazinecarboxamide and various carboxylic acids, closely related to the chemical structure of interest, has been conducted to understand the formation and stability of cocrystals. These studies are crucial for pharmaceutical development, as cocrystals can enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (Adalder et al., 2012).

Molecular Hybridization and Drug Discovery

The concept of molecular hybridization, which involves linking two bioactive pharmacophores to create compounds with enhanced biological activity, has been applied to develop novel pyrazole–indole hybrids. These compounds have shown excellent antitumor activity, illustrating the potential of this approach in drug discovery and development (Hassan et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it’s acting. Without specific studies, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific studies or safety data sheets, it’s difficult to provide accurate information on the safety and hazards of this compound .

Properties

IUPAC Name

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(15-12-13-4-1-2-5-14(13)19-15)17-7-10-22-11-9-20-8-3-6-18-20/h1-6,8,12,19H,7,9-11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSXAZIGYHKAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCOCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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